molecular formula C11H18NO3P B3824192 ethyl hydrogen [2-(benzylamino)ethyl]phosphonate

ethyl hydrogen [2-(benzylamino)ethyl]phosphonate

Cat. No. B3824192
M. Wt: 243.24 g/mol
InChI Key: ONPNSZAGNIBLFT-UHFFFAOYSA-N
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Description

Ethyl hydrogen [2-(benzylamino)ethyl]phosphonate is a type of phosphonate, which is an organophosphorus compound containing C−PO(OR)2 groups . Phosphonates are structurally closely related to phosphorous acid . They are typically handled as salts and are generally nonvolatile solids that are poorly soluble in organic solvents, but soluble in water and common alcohols .


Synthesis Analysis

Phosphonic acids and their salts can be prepared from their esters, phosphinates, and phosphonates, respectively, by hydrolysis or dealkylation . The hydrolysis may take place both under acidic and basic conditions, but the C-O bond may also be cleaved by trimethylsilyl halides . The hydrolysis of P-esters is a challenging task because, in most cases, the optimized reaction conditions have not yet been explored .


Molecular Structure Analysis

Phosphonates feature tetrahedral phosphorus centers . They are structurally closely related to (and often prepared from) phosphorous acid . Phosphonate salts are the result of deprotonation of phosphonic acids, which are diprotic acids .


Chemical Reactions Analysis

The hydrolysis of phosphinates and phosphonates may take place both under acidic and basic conditions . The C-O bond may also be cleaved by trimethylsilyl halides . The hydrolysis of P-esters is a challenging task because, in most cases, the optimized reaction conditions have not yet been explored .


Physical And Chemical Properties Analysis

Phosphonic acids, typically handled as salts, are generally nonvolatile solids that are poorly soluble in organic solvents, but soluble in water and common alcohols .

Mechanism of Action

Phosphinic and phosphonic acids are useful intermediates and biologically active compounds . They are known as antibacterial agents . Acyclic nucleoside phosphonic derivatives play an important role in the treatment of DNA virus and retrovirus infections .

Future Directions

Phosphinic and phosphonic acids are of great importance due to their biological activity . They have a wide range of applications in agricultural, medicinal, technical, and synthetic chemistry . Future research in phosphorus chemistry, agrochemistry, and the synthesis of bioactive targets will aid in the development of these compounds .

properties

IUPAC Name

2-(benzylamino)ethyl-ethoxyphosphinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18NO3P/c1-2-15-16(13,14)9-8-12-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPNSZAGNIBLFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCNCC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl hydrogen [2-(benzylamino)ethyl]phosphonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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